molecular formula C10H15NO3 B1217146 Ethylnorepinephrine CAS No. 536-24-3

Ethylnorepinephrine

Cat. No.: B1217146
CAS No.: 536-24-3
M. Wt: 197.23 g/mol
InChI Key: LENNRXOJHWNHSD-UHFFFAOYSA-N
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Preparation Methods

Ethylnorepinephrine can be synthesized through various chemical routes. One common method involves the ethylation of norepinephrine. The reaction typically requires an ethylating agent such as ethyl iodide in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Ethylnorepinephrine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Ethylnorepinephrine has a wide range of applications in scientific research:

    Chemistry: It is used to study the structure-activity relationships of adrenergic agonists.

    Biology: It is used in research on neurotransmitter functions and adrenergic receptor interactions.

    Medicine: It is studied for its potential therapeutic effects in treating respiratory conditions like asthma due to its bronchodilatory properties.

    Industry: It is used in the development of new bronchodilatory drugs and other adrenergic agents

Mechanism of Action

Ethylnorepinephrine exerts its effects by activating α and β adrenergic receptors. This activation leads to a cascade of intracellular events, including the activation of adenylate cyclase, increased cyclic AMP levels, and subsequent relaxation of bronchial smooth muscles. The molecular targets include the adrenergic receptors, and the pathways involved are primarily the sympathetic nervous system pathways .

Comparison with Similar Compounds

Ethylnorepinephrine is similar to other adrenergic agonists such as isoetharine and colterol. it is unique in its specific activation of both α and β adrenergic receptors, which gives it a broader range of effects. Similar compounds include:

Properties

IUPAC Name

4-(2-amino-1-hydroxybutyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6/h3-5,7,10,12-14H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENNRXOJHWNHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3198-07-0 (hydrochloride)
Record name Ethylnorepinephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10968369
Record name Ethylnorepinephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-24-3
Record name Ethylnorepinephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylnorepinephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylnorepinephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLNOREPINEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6AY4VCZ0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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